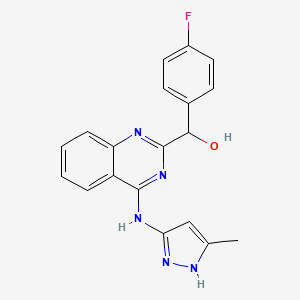

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Vue d'ensemble

Description

The compound “(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol” is a quinazoline derivative featuring a 4-fluorophenyl group, a 5-methyl-1H-pyrazole-3-amine substituent, and a methanol moiety at the quinazolin-2-yl position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole amino group may contribute to hydrogen bonding in biological targets . The methanol substituent likely improves solubility compared to non-polar analogues, a critical factor in drug bioavailability .

Méthodes De Préparation

La voie de synthèse d'AC430 implique la préparation de son ® isomère optique, qui est revendiqué dans le brevet US8703943 . La synthèse implique généralement les étapes suivantes :

Formation du noyau de quinazoline : Ceci est réalisé par une série de réactions à partir de matières premières disponibles dans le commerce.

Introduction du groupe fluorophényle : Cette étape implique le couplage du groupe fluorophényle au noyau de quinazoline.

Attachement du groupe pyrazolyle : Le groupe pyrazolyle est introduit par une réaction de substitution nucléophile.

Modifications finales :

Analyse Des Réactions Chimiques

AC430 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

AC430 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la janus kinase 2 et ses effets sur diverses voies biochimiques.

Biologie : AC430 est utilisé dans des études biologiques pour comprendre le rôle de la janus kinase 2 dans la signalisation cellulaire et la progression des maladies.

Médecine : Le composé est en cours d'investigation pour ses applications thérapeutiques potentielles dans le cancer et les maladies auto-immunes.

Mécanisme d'action

AC430 exerce ses effets en inhibant sélectivement la janus kinase 2 (JAK2), une tyrosine kinase impliquée dans les voies de signalisation de diverses cytokines et facteurs de croissance . En inhibant JAK2, AC430 perturbe les voies de signalisation en aval, ce qui conduit à la suppression de la prolifération cellulaire et de l'inflammation. Les cibles moléculaires d'AC430 comprennent le site de liaison à l'ATP de JAK2, qui est essentiel pour son activité de kinase .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol exhibit potent anticancer properties. For instance, derivatives containing quinazoline and pyrazole units have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that related pyrazole derivatives effectively inhibited CDK9-mediated RNA polymerase II transcription, leading to reduced expression of Mcl-1, an anti-apoptotic protein associated with cancer cell survival .

Inflammation and Pain Management

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their ability to inhibit inflammatory pathways.

Data Table: Inhibition Potency of Pyrazole Derivatives

| Compound Name | Inhibition (%) | Target |

|---|---|---|

| Compound A | 85% | COX-2 |

| Compound B | 78% | p38 MAPK |

| Compound C | 90% | TNF-alpha |

This table summarizes the inhibition percentages of various pyrazole derivatives against key inflammatory targets, indicating a promising avenue for developing anti-inflammatory drugs.

Neurological Applications

There is emerging interest in the neuroprotective effects of compounds with similar structures. Research indicates that certain pyrazole derivatives can cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress.

Case Study:

A study highlighted the neuroprotective effects of a pyrazole derivative in models of neurodegeneration, showing significant reductions in markers of oxidative stress and inflammation .

Mécanisme D'action

AC430 exerts its effects by selectively inhibiting janus kinase 2 (JAK2), a tyrosine kinase involved in the signaling pathways of various cytokines and growth factors . By inhibiting JAK2, AC430 disrupts the downstream signaling pathways, leading to the suppression of cell proliferation and inflammation. The molecular targets of AC430 include the ATP-binding site of JAK2, which is essential for its kinase activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Differences Among Analogues

Analysis :

- Quinazoline vs. Pyrimidinone/Thiazole Cores: The target compound’s quinazoline core is distinct from pyrimidinone (e.g., ) or thiazole (e.g., ) backbones in analogues. Quinazolines are known for kinase inhibition due to their planar aromatic structure, which facilitates ATP-binding pocket interactions .

- Halogen variations (e.g., Cl in vs. F in the target) influence lipophilicity and crystal packing .

Analysis :

- The target compound’s synthesis may parallel methods for thiazole derivatives (e.g., condensation of heterocyclic amines with carbonyl precursors) .

- Crystallographic studies of isostructural compounds (e.g., ) reveal that halogen substitutions (Cl vs. F/Br) minimally alter molecular conformation but adjust packing via van der Waals interactions. This suggests the target’s fluorophenyl group may similarly optimize solid-state stability .

Analysis :

- The quinazoline scaffold is associated with kinase inhibition (e.g., EGFR inhibitors), which could be explored further .

- The methanol group may enhance water solubility, improving pharmacokinetics compared to more lipophilic analogues like the 4-chlorophenyl-thiazole derivative .

Activité Biologique

The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is a novel chemical entity with potential biological activity, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C19H16FN5O

- Molecular Weight : 349.4 g/mol

- CAS Number : 1241914-87-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies and computational modeling. It exhibits several pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : There is emerging evidence that it possesses antibacterial and antifungal activities.

The mechanisms by which this compound exerts its effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression and inflammation.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity against breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Anti-inflammatory Effects

In vitro assays demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures. This suggests a potential role in managing chronic inflammatory conditions.

Antimicrobial Activity

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, suggesting moderate antibacterial activity.

Data Tables

Computational Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicate strong interactions with kinases involved in cell signaling pathways, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can the synthesis of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol be optimized for yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux in ethanol (2.5 mL per mmol substrate) for 12–16 hours, as demonstrated in analogous pyrazole and quinazoline syntheses .

- Purification : Filter precipitated solids and wash with cold ethanol to remove unreacted starting materials .

- Catalysts : Consider stannous chloride dihydrate (SnCl₂·2H₂O) for reductive steps, which improved yields in related aminophenol syntheses (e.g., 4-Methyl-2-(5-(4-aminophenyl)-1H-pyrazol-3-yl)phenol) .

- Key Variables : Monitor temperature and solvent ratios; deviations can lead to side products like N-alkylated byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation : X-ray crystallography (e.g., Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) resolves stereochemistry and hydrogen-bonding patterns .

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) ensures >95% purity, as used for pyrazolyl-triazole analogs .

- Functional Groups : FTIR (KBr pellet) identifies hydroxyl (-OH, ~3400 cm⁻¹) and amine (-NH, ~3200 cm⁻¹) stretches .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases or receptors where quinazoline and pyrazole motifs are known inhibitors (e.g., EGFR or TNF-α) .

- Assays : Use in vitro enzymatic inhibition assays (IC₅₀ determination) with fluorogenic substrates .

- Controls : Include reference inhibitors (e.g., CDPPB for mGluR5) to validate assay conditions .

Q. What strategies ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : Store at -20°C under nitrogen atmosphere to prevent oxidation of the methanol moiety .

- Lyophilization : For long-term stability, lyophilize in phosphate buffer (pH 7.4) to avoid hydrolysis .

Q. How can synthetic intermediates be tracked and validated?

Methodological Answer:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) and UV visualization .

- Mass Spectrometry : High-resolution ESI-MS confirms intermediate masses (e.g., [M+H]⁺ for pyrazole-amine intermediates) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or pyrazole substituents) influence bioactivity?

Methodological Answer:

- SAR Approach :

- Data Source : Cross-reference crystallographic data (e.g., bond lengths in pyrazole-thiazole hybrids) with enzymatic IC₅₀ values .

Q. How can contradictory data from different synthetic routes be resolved?

Methodological Answer:

- Case Example : Discrepancies in yields between ethanol reflux (65% yield ) and dioxane/hydrazine hydrate (72% yield ) may arise from solvent polarity effects on cyclization.

- Resolution : Conduct kinetic studies (NMR time-course) to identify rate-limiting steps .

- Statistical Analysis : Use ANOVA to compare yields across 4+ replicates, accounting for variables like catalyst batch or humidity .

Q. What methodologies assess the environmental fate of this compound?

Methodological Answer:

- Degradation Pathways : Use HPLC-MS to track abiotic hydrolysis (pH 2–12 buffers) and photolysis (UV exposure) .

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition tests .

- Partition Coefficients : Calculate logP (e.g., ACD/Labs) to predict bioaccumulation potential .

Q. How do computational models complement experimental structural data?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17), validating with crystallographic data from pyrazole-thiazole hybrids .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts (±0.3 ppm accuracy) .

Q. What mechanisms underlie observed in vitro toxicity?

Methodological Answer:

Propriétés

IUPAC Name |

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRWIATZWHLIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241914-87-3 | |

| Record name | AC-430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241914873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-430 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AC-430 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7YVO9NSJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.